Bienvenue dans la boutique en ligne BenchChem!

Pregnanolone

Neurosteroid pharmacokinetics Brain regional distribution Anesthesia mechanism

Select Pregnanolone (3α,5β-THP) for its quantifiably higher brainstem (115 vs. 70 nmol/g) and hippocampal (98 vs. 68 nmol/g) concentrations compared to 5α-isomers at equi-anesthetic doses. This 5β-stereoisomer is the essential non-enantioselective comparator for GABAA receptor binding studies (ent-pregnanolone equipotent) and a selective GABAρ1 antagonist (IC50 2.1 µM). For anxiolytic research, it avoids the sedative confounds of allopregnanolone at higher doses. Verify purity ≥98% by CoA.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 128-20-1
Cat. No. B1679072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregnanolone
CAS128-20-1
Synonyms3 alpha Hydroxy 5 alpha pregnan 20 one
3 alpha Hydroxy 5 beta pregnan 20 one
3 alpha, 5 beta Tetrahydroprogesterone
3 alpha, 5 beta-Tetrahydroprogesterone
3 alpha-Hydroxy-5 alpha-pregnan-20-one
3 alpha-Hydroxy-5 beta-pregnan-20-one
3 Hydroxypregnan 20 one
3-Hydroxypregnan-20-one
3beta Hydroxy 5alpha pregnan 20 one
3beta-Hydroxy-5alpha-pregnan-20-one
Allopregnan 3 beta ol 20 one
Allopregnan-3 beta-ol-20-one
Allopregnanolone
alpha-Hydroxy-5 alpha-pregnan-20-one, 3
alpha-Hydroxy-5 beta-pregnan-20-one, 3
alpha-pregnan-20-one, 3 alpha-Hydroxy-5
beta-ol-20-one, Allopregnan-3
beta-pregnan-20-one, 3 alpha-Hydroxy-5
Eltanolone
Epipregnanolone
Pregnan 3alpha ol 20 one
Pregnan-3alpha-ol-20-one
Pregnanolone
Pregnanolone, (3alpha)-isomer
Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer
Pregnanolone, (3alpha,5alpha)-isomer
Pregnanolone, (3alpha,5beta)-isomer
Pregnanolone, (3beta)-isomer
Pregnanolone, (3beta, 5alpha)-isomer
Pregnanolone, (3beta, 5alpha, 17alpha)-isomer
Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer
Pregnanolone, (3beta, 5beta)-isomer
Pregnanolone, (3beta, 5beta, 17alpha)-isomer
Pregnanolone, (3beta, 5beta,14beta)-isomer
Pregnanolone, (5alpha)-isomer
Sepranolone
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1
InChIKeyAURFZBICLPNKBZ-YZRLXODZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pregnanolone (CAS 128-20-1): Procurement-Grade Physicochemical and Structural Profile


Pregnanolone (3α-hydroxy-5β-pregnan-20-one, CAS 128-20-1) is a C21 neuroactive steroid (molecular weight 318.49 g/mol, LogP 4.595) that functions as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors [1]. As the 5β-reduced stereoisomer of the progesterone metabolite allopregnanolone (3α-hydroxy-5α-pregnan-20-one), pregnanolone exhibits a melting point of 149°C and specific optical rotation [α]D²³ +59.6° (c = 0.3 in chloroform) . This endogenous neurosteroid is commercially available as a reference standard and research reagent, with documented solubility limitations requiring DMSO or ethanol for dissolution (<31.85 mg/mL) [2].

Why Pregnanolone Cannot Be Substituted with Allopregnanolone or Other Neurosteroids in Research Applications


Despite sharing the same molecular formula and primary pharmacological target (GABAA receptor PAM activity), pregnanolone (5β) and its 5α-stereoisomer allopregnanolone exhibit quantifiably distinct pharmacokinetic distribution, enantioselective binding behavior, and functional profiles [1]. In vivo comparative studies demonstrate that pregnanolone achieves significantly higher brainstem and hippocampal concentrations than allopregnanolone at equi-anesthetic doses, while allopregnanolone displays greater anesthetic potency per unit tissue concentration [2]. Furthermore, pregnanolone differs fundamentally from allopregnanolone in its enantioselectivity profile at GABAA receptors: the PAM effects of allopregnanolone are strongly enantioselective (ent-allopregnanolone exhibits markedly reduced potency and efficacy), whereas pregnanolone shows no enantioselectivity (ent-pregnanolone remains equipotent with the natural compound) [1]. These documented differences in tissue distribution, structure-activity relationships, and pharmacological selectivity render the two compounds non-interchangeable for applications requiring reproducible target engagement or defined comparator data.

Quantitative Comparative Evidence for Pregnanolone (CAS 128-20-1) Selection


Pregnanolone vs. Allopregnanolone: Divergent Brainstem and Hippocampal Tissue Distribution at Equi-Anesthetic Dosing

In a head-to-head pharmacokinetic-pharmacodynamic study in male rats, pregnanolone concentrations in the brainstem and hippocampus were significantly higher than those of allopregnanolone following intravenous infusion to an EEG-defined anesthetic endpoint (first burst suppression period ≥1 second) [1]. Specifically, at equivalent anesthetic effect, pregnanolone achieved brainstem concentrations of 115 ± 8 nmol/g versus allopregnanolone at 70 ± 5 nmol/g, and hippocampal concentrations of 98 ± 6 nmol/g versus 68 ± 4 nmol/g, respectively [1]. The inverse relationship between tissue concentration and potency indicates that allopregnanolone is more potent per unit tissue concentration, requiring lower brain levels to achieve equivalent anesthetic effect, while pregnanolone exhibits distinct distribution kinetics [1].

Neurosteroid pharmacokinetics Brain regional distribution Anesthesia mechanism GABAA receptor

Pregnanolone vs. Allopregnanolone: Differential Enantioselectivity at α1β3 GABAA Receptors

Electrophysiological studies in Xenopus laevis oocytes expressing α1β3 GABAA receptors revealed a fundamental mechanistic difference between the two stereoisomers: the PAM effects of allopregnanolone are strongly enantioselective, whereas those of pregnanolone are not [1]. ent-Allopregnanolone potentiated GABA-elicited currents with significantly lower potency and efficacy than natural allopregnanolone, pregnanolone, or ent-pregnanolone. Photolabeling with mass spectrometric analysis demonstrated that ent-allopregnanolone binds weakly to the β3-α1 intersubunit neurosteroid binding site, while ent-pregnanolone binds with efficacy comparable to the natural compounds [1]. Molecular docking predicted that ent-allopregnanolone adopts a binding orientation rotated 180° relative to allopregnanolone, pregnanolone, and ent-pregnanolone at this site, accounting for its reduced activity [1].

Enantioselectivity GABAA receptor pharmacology Neurosteroid structure-activity relationship Intersubunit binding site

Pregnanolone Sulfate vs. Allopregnanolone Sulfate: Subtype-Selective Modulation of Voltage-Gated Sodium Channels

In a direct comparative study using voltage-clamp techniques in Xenopus oocytes expressing neuronal voltage-gated sodium channel α subunits, allopregnanolone sulfate (APAS) and pregnanolone sulfate (PAS) demonstrated distinct pharmacological profiles across four Nav subtypes [1]. APAS suppressed sodium currents of Nav1.2, Nav1.6, and Nav1.7 with half-maximal inhibitory concentrations (IC50) of 12 ± 4 μmol/L (n = 6), 41 ± 2 μmol/L (n = 7), and 131 ± 15 μmol/L (n = 5), respectively, while markedly enhancing Nav1.8 current at holding potentials eliciting maximal current [1]. The effects of PAS were consistently lower than those of APAS across all α subunits tested [1]. Gating analysis revealed that both compounds increased inactivation of all α subunits, but exhibited divergent actions on activation of each α subunit, indicating subtype-specific and compound-specific modulation [1].

Voltage-gated sodium channels Nav1.x subtype pharmacology Neurosteroid sulfate derivatives Analgesic mechanism

Pregnanolone Anxiolytic Profile: Dose-Response Differentiation from Allopregnanolone in Behavioral Models

Intracerebroventricular administration of reduced progesterone metabolites in adult female rats assessed via the elevated plus-maze revealed a key behavioral differentiation between the stereoisomers [1]. Both allopregnanolone (1.25, 5.0, and 10 μg) and pregnanolone (2.5, 5.0, and 10 μg) elicited significant anxiolytic effects across multiple doses. However, at the highest dose tested (10 μg), allopregnanolone produced overt sedation, whereas pregnanolone at the identical 10 μg dose maintained anxiolytic efficacy without inducing sedation in this paradigm [1]. The anxiolytic response to pregnanolone was blocked by picrotoxin (0.75 mg/kg, i.p.), confirming GABAA receptor-mediated mechanism without direct benzodiazepine receptor interaction [1].

Anxiolytic pharmacology Elevated plus-maze Neurosteroid behavioral effects Sedation liability

Pregnanolone GABAρ1 Receptor Antagonism: Functional Differentiation from Allopregnanolone

While both pregnanolone and allopregnanolone function as positive allosteric modulators at GABAA receptors, studies on homomeric GABAρ1 (formerly GABAC) receptors reveal a qualitative functional distinction: pregnanolone acts as an antagonist at GABAρ1 receptors, whereas allopregnanolone potentiates ρ1 receptor function [1]. Electrophysiological analysis of pregnanolone at the GABAρ1 receptor yielded an IC50 of 2.1 ± 0.5 μM (Hill coefficient n = 0.8 ± 0.1) measured at the EC50 concentration of GABA (1 μM) [1]. The enantioselectivity of this antagonism further differentiates pregnanolone from allopregnanolone, with the ρ1 receptor modulation demonstrating enantioselectivity for the potentiating effects of allopregnanolone but not for the inhibitory effects of pregnanolone [2].

GABAρ1 receptor GABAC receptor pharmacology Neurosteroid antagonist activity Retinal neurobiology

Pregnanolone Formulation-Dependent Anesthetic Potency: PAS vs. PLE Comparative Analysis

A formulation-dependent comparative study evaluated the anesthetic potency of 5α-pregnanolone delivered via two distinct formulations: a lipid emulsion (PAS) and a protein solution (PLE) [1]. Using an EEG threshold method in male rats, PAS demonstrated significantly greater potency than PLE in inducing anesthesia, with the brain distribution of 5α-pregnanolone varying regionally in a manner that correlated with documented GABAA receptor sensitivity to this neuroactive steroid [1]. This formulation-dependent potency difference was subsequently confirmed in cross-study analysis showing that the pharmacokinetic and pharmacodynamic properties of pregnanolone are sensitive to delivery vehicle composition, affecting both onset and regional brain exposure [2].

Neurosteroid formulation Intravenous anesthetic Brain distribution Lipid vs. protein carrier

Procurement-Driven Application Scenarios for Pregnanolone (CAS 128-20-1) Based on Comparative Evidence


Brainstem and Hippocampal Neurosteroid Distribution Studies

Investigators studying region-specific GABAA receptor pharmacology should select pregnanolone over allopregnanolone based on its significantly higher brainstem (115 vs. 70 nmol/g) and hippocampal (98 vs. 68 nmol/g) concentrations at equi-anesthetic doses in rats [1]. This distribution difference makes pregnanolone the preferred compound for studies targeting brainstem autonomic regulation or hippocampal memory circuits where higher local tissue exposure is required. Pregnanolone concentrations in brainstem and hippocampus remained stable across varying infusion rates, confirming these regions as primary sites of neurosteroid action [1].

Non-Enantioselective Control for Neurosteroid Binding Site Characterization

For structural pharmacology studies examining GABAA receptor intersubunit binding sites, pregnanolone provides essential value as a non-enantioselective comparator compound. Unlike allopregnanolone, whose PAM effects are strongly enantioselective (ent-allopregnanolone shows markedly reduced binding and efficacy), pregnanolone maintains equivalent activity between natural and enantiomeric forms [1]. This property enables researchers to dissect stereochemical determinants of neurosteroid action, particularly at the β3-α1 intersubunit binding site where ent-allopregnanolone adopts a 180° rotated orientation while ent-pregnanolone binds normally [1].

Anxiolytic Research Requiring Reduced Sedation Liability at Higher Doses

Behavioral pharmacologists investigating anxiety-related endpoints should prioritize pregnanolone over allopregnanolone for studies requiring anxiolytic effects with minimal sedation confounds at higher doses. In elevated plus-maze testing, both compounds elicited anxiolytic effects across multiple doses, but at the 10 μg i.c.v. dose, allopregnanolone produced overt sedation while pregnanolone maintained pure anxiolytic efficacy [1]. This differential sedation profile, confirmed by picrotoxin-sensitive GABAA receptor mediation without benzodiazepine-site involvement [1], makes pregnanolone the superior choice for anxiety research where sedation would confound behavioral readouts.

GABAρ1/GABAC Receptor Antagonist Tool Compound Studies

For electrophysiology research on homomeric GABAρ1 receptors (formerly GABAC), pregnanolone serves as a structurally defined antagonist with an IC50 of 2.1 ± 0.5 μM at 1 μM GABA [1]. This functional profile directly contrasts with allopregnanolone, which potentiates ρ1 receptors, making the compounds non-interchangeable for ρ1 receptor pharmacology [1]. Investigators requiring a neurosteroid-based antagonist for GABAρ1 receptor modulation studies must specifically procure pregnanolone; substitution with allopregnanolone would produce opposing functional effects and invalidate experimental design [1].

Sulfated Neurosteroid Sodium Channel Pharmacology (PAS Derivative Studies)

Pain researchers investigating sulfated neurosteroid effects on voltage-gated sodium channels should procure pregnanolone sulfate (PAS) for experiments requiring a less potent tool compound relative to allopregnanolone sulfate (APAS). In Xenopus oocyte voltage-clamp studies, PAS demonstrated consistently lower inhibitory potency than APAS across Nav1.2, Nav1.6, and Nav1.7 subtypes, while both compounds exhibited use-dependent block [1]. This graded potency difference enables dose-response studies across a broader concentration range, and the subtype-selective profile (APAS Nav1.2 IC50 = 12 μmol/L; Nav1.6 IC50 = 41 μmol/L; Nav1.7 IC50 = 131 μmol/L) [1] supports investigation of sodium channel contributions to neurosteroid-mediated analgesia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pregnanolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.